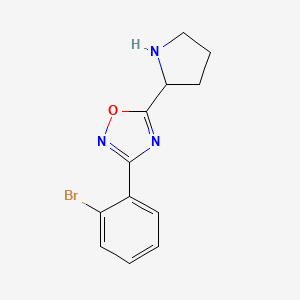
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is an organic compound with the molecular formula C12H12BrN3O and a molecular weight of 294.15 .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole consists of a bromophenyl group, a pyrrolidinyl group, and an oxadiazole ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Anticancer Potential
The structural analogs of 1,2,4-oxadiazoles, including compounds closely related to 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, have been investigated for their potential as anticancer agents. One study discovered a novel apoptosis inducer among 3-aryl-5-aryl-1,2,4-oxadiazoles, showing significant activity against breast and colorectal cancer cell lines. The study highlights the importance of substituents in the 5-position for activity, pointing towards the potential of optimizing 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives for anticancer activity Zhang et al., 2005.
Organic Light-Emitting Diodes (OLEDs) Application
Another significant application area is in the development of Organic Light-Emitting Diodes (OLEDs). Oxadiazole derivatives have been used as electron-transporting and exciton-blocking materials in OLEDs, enhancing their efficiency and performance. The study by Shih et al., 2015, showcases the use of oxadiazole derivatives in blue, green, and red phosphorescent OLEDs, achieving high efficiency and low roll-off at practical brightness levels. This suggests the potential of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in similar applications when tailored for electronic properties Shih et al., 2015.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of 1,2,4-oxadiazole derivatives have been widely researched, indicating the potential of these compounds in medical chemistry. Bayrak et al., 2009, synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, indicating the broad utility of oxadiazole structures in developing new antimicrobial agents. This highlights the potential research directions for 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in combating infectious diseases Bayrak et al., 2009.
Photophysical and Sensing Applications
Oxadiazole derivatives are explored for their photophysical properties and potential in sensing applications. Pu et al., 2013, synthesized a Br-containing ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and its corresponding Re(I) complex, which showed sensitivity towards O2, indicating its use in oxygen-sensing applications. This suggests the capability of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its derivatives in the development of new sensing materials Pu et al., 2013.
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-5-2-1-4-8(9)11-15-12(17-16-11)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGBRIQRGZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



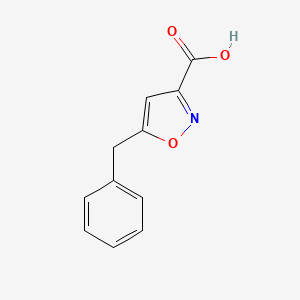
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)
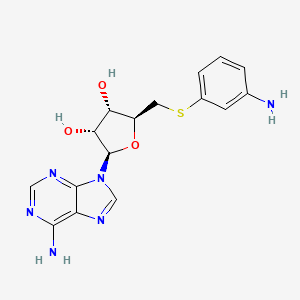
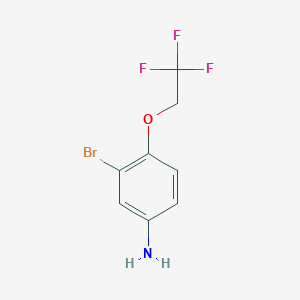
![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)

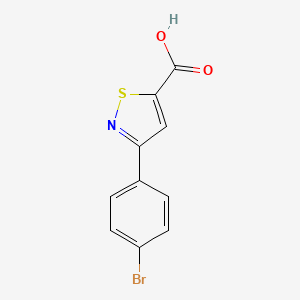
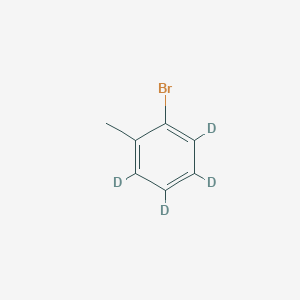
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)
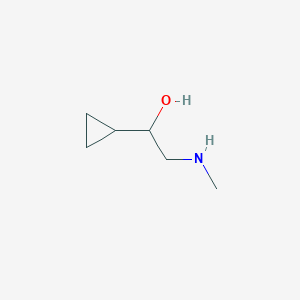
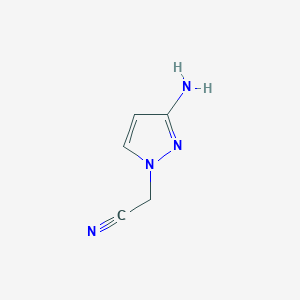
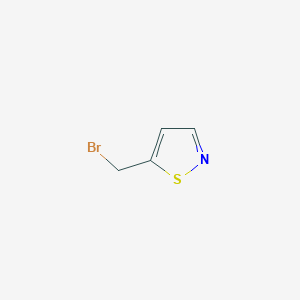
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
